N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine
Description
N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a synthetic coumarin derivative conjugated with a glycylglycine dipeptide moiety via a propanoyl linker. Coumarins are well-studied for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties .
Properties
Molecular Formula |
C17H18N2O7 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[[2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N2O7/c1-9-11-3-2-10(20)6-13(11)26-17(25)12(9)4-5-14(21)18-7-15(22)19-8-16(23)24/h2-3,6,20H,4-5,7-8H2,1H3,(H,18,21)(H,19,22)(H,23,24) |
InChI Key |
GGQFAOLSSDZFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with a suitable acylating agent to introduce the propanoyl group.
Coupling Reaction: The propanoyl derivative is then coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-3-yl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted coumarin derivatives with various functional groups.
Scientific Research Applications
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticoagulant and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The biological activity of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Functional Groups and Bioactivity: Neobavaisoflavone (C₂₀H₁₈O₄) and the chalcone-prenyl hybrid (C₂₀H₂₀O₄) exhibit prenyl or chalcone moieties, which are associated with enhanced lipophilicity and membrane permeability . In contrast, the glycylglycine chain in the target compound likely improves aqueous solubility, making it more suitable for systemic administration. The hydrazonoyl chloride derivative (C₁₃H₁₀ClN₃O₃) is reactive due to its electrophilic chloride group, enabling crosslinking or further synthetic modifications .
Biological Mechanisms :
- Neobavaisoflavone’s inhibition of Aβ42 aggregation is linked to its planar structure and hydrogen-bonding capacity . The target compound’s peptide moiety may instead interact with proteolytic enzymes or cell-surface receptors, though this remains speculative without direct evidence.
Synthetic Accessibility :
- The synthesis of coumarin derivatives often involves diazonium salt intermediates (e.g., 7-(chlorodiazenyl)-4-methyl-coumarin) under acidic conditions . The target compound’s glycylglycine conjugation likely requires peptide coupling reagents, increasing synthetic complexity compared to simpler prenylated analogs.
Biological Activity
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a compound derived from the chromen-2-one structure, known for its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Chromenone Core : The chromenone core is synthesized through the condensation of 7-hydroxy-4-methylcoumarin with appropriate acylating agents.
- Coupling with Glycylglycine : The resulting chromenone is then coupled with glycylglycine via standard peptide coupling techniques, often using reagents like EDC or DCC to facilitate the formation of the amide bond.
Antitumor Activity
Recent studies have highlighted the antitumor potential of chromenone derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including AGS (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism involved cell cycle arrest and apoptosis induction, with an IC50 value as low as 2.63 µM against AGS cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| AGS | 2.63 ± 0.17 | G2/M phase arrest, apoptosis |
| HCT-116 | Not specified | Induction of apoptosis |
| HeLa | Not specified | Cell cycle modulation |
Antibacterial Activity
This compound has also shown promising antibacterial properties. Studies indicate that derivatives based on the 7-hydroxycoumarin scaffold exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Bacillus subtilis and Staphylococcus aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for tumor growth.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that regulate proliferation and apoptosis.
- Gene Expression Alteration : The compound may affect gene expression related to inflammation and cell survival, contributing to its antitumor and antibacterial effects.
Case Studies and Research Findings
- A study exploring a series of 7-hydroxycoumarin derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines compared to unmodified compounds .
- Another research focused on the antibacterial activity of coumarin derivatives revealed that certain compounds exhibited potent activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
